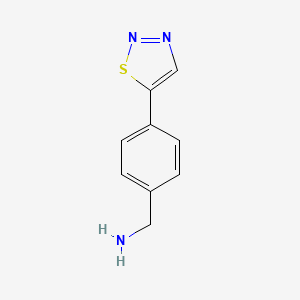
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is an organic compound that contains a thiadiazole ring attached to a benzene ring with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine typically involves the formation of the thiadiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of a benzene derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 4-nitrobenzyl chloride with thiosemicarbazide in the presence of a base can yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The thiadiazole ring is known to interact with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)benzenemethanamine: This compound has a similar structure but with the thiadiazole ring attached at a different position on the benzene ring.
Benzenemethanamine, 3-(1,2,3-thiadiazol-4-yl)-: Another similar compound with the thiadiazole ring attached at the 3-position of the benzene ring.
Uniqueness
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
205259-79-6 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
[4-(thiadiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5,10H2 |
InChI Key |
GUBUOCQAHBYPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















